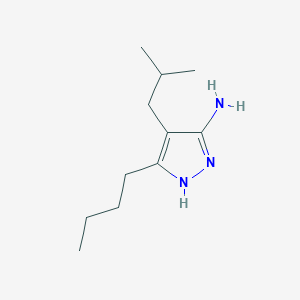
3-Butyl-4-isobutyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4-isobutyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with the molecular formula C11H21N3, is characterized by the presence of a pyrazole ring substituted with butyl and isobutyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-isobutyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs catalytic processes. For instance, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze the dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . This method offers high selectivity and wide substrate scope with only water and hydrogen gas as byproducts .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-isobutyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper powder.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Butyl-4-isobutyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-4-isobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The exact molecular targets and pathways depend on the specific application and the nature of the substituted pyrazole .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Butyl-4-isobutyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-butyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-6-10-9(7-8(2)3)11(12)14-13-10/h8H,4-7H2,1-3H3,(H3,12,13,14) |
InChI Key |
FAXMBPDUHRRZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=NN1)N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


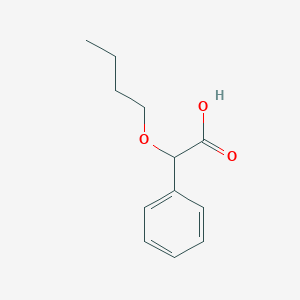
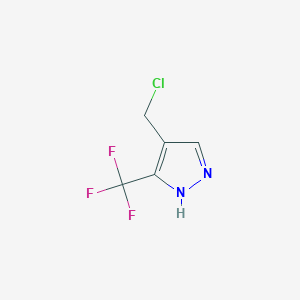
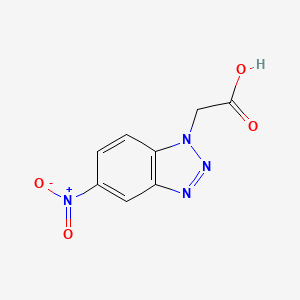
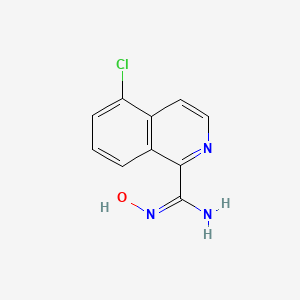
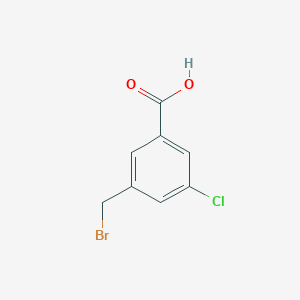
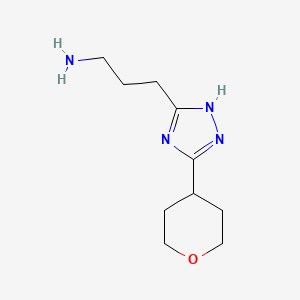
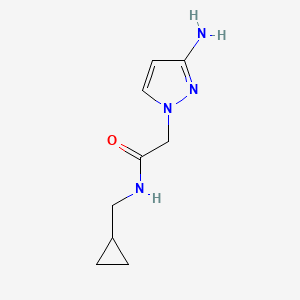
![4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B13643933.png)
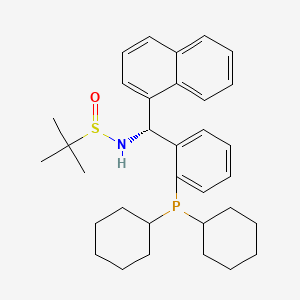
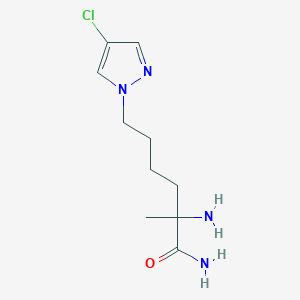
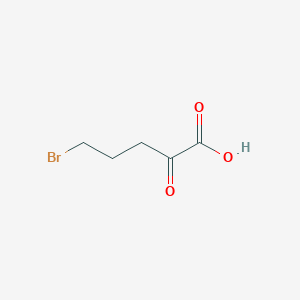


![2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B13643966.png)
